1,1,1-Trifluoro-3-(6-methylpyridin-2-YL)propan-2-one
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(6-methylpyridin-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJSBDOIRHXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridyl Substituents
- 1,1,1-Trifluoro-3-(2-pyridyl)-2-propanone (2a): CAS: 370-06-9 (). Molecular Weight: 189.14 g/mol. Yield: 84% (vs. 30% for the 6-methyl derivative) . Melting Point: 112–113°C (hexane). Key Difference: Absence of the 6-methyl group on the pyridine ring, leading to higher synthetic yield and higher melting point due to reduced steric hindrance during crystallization .
- 1,1,1-Trifluoro-3-(4-pyridyl)-2-propanone (2b): Yield: 90% . Melting Point: 168–170°C (AcOEt). Key Difference: The para-substituted pyridine ring facilitates efficient packing in the crystal lattice, resulting in a significantly higher melting point compared to the ortho-substituted 6-methyl derivative .
Derivatives with Heterocyclic/Aromatic Substituents
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one :
- 1,1,1-Trifluoro-3-(4-methylpyrimidin-2-yl)sulfanyl-propan-2-one: CAS: 127183-45-3 (). Molecular Formula: C₈H₇F₃N₂OS.
Research Implications
- Synthetic Challenges: The 6-methyl group in the target compound introduces steric hindrance, reducing acetylation efficiency (30% yield vs. 84–90% for non-methylated analogs) .
- Thermal Stability : Lower melting point (58–59°C) compared to 4-pyridyl and phenyl derivatives suggests weaker intermolecular forces in the solid state .
- Applications : The trifluoromethyl group enhances electrophilicity, making the compound suitable for nucleophilic additions in drug synthesis, while the methylpyridyl moiety may improve bioavailability in medicinal chemistry .
Biological Activity
1,1,1-Trifluoro-3-(6-methylpyridin-2-YL)propan-2-one (CAS No. 71046-13-4) is an organic compound with the molecular formula CHFNO and a molecular weight of 203.16 g/mol. This compound has garnered attention in various fields of research due to its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a ketone, along with a 6-methylpyridine moiety. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. The pyridine ring can engage in hydrogen bonding and π-π interactions, which may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNO |
| Molecular Weight | 203.16 g/mol |
| CAS Number | 71046-13-4 |
The biological activity of this compound is thought to stem from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's metabolic stability and bioavailability. Studies suggest that this compound may affect signaling pathways involved in inflammation and cellular growth.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing pyridine rings have shown effectiveness against various bacterial strains. Specific studies on this compound are still limited; however, its structural analogs have demonstrated significant activity against pathogens.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme linked to pyrimidine biosynthesis and implicated in various diseases including cancer and autoimmune disorders.
Case Studies
Case Study 1: Dihydroorotate Dehydrogenase Inhibition
A recent study focused on the synthesis of pyridine-based compounds for their potential as DHODH inhibitors. While specific data on this compound was not available, related compounds demonstrated promising inhibitory effects in vitro against DHODH, suggesting potential therapeutic applications in immunosuppressive therapies .
Case Study 2: Antimicrobial Properties
Another investigation into pyridine derivatives revealed their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Although direct studies on this specific compound are scarce, the structural similarities indicate potential for similar biological effects .
Q & A
Basic: What are the common synthetic routes for 1,1,1-trifluoro-3-(6-methylpyridin-2-yl)propan-2-one?
Answer:
The synthesis typically involves fluorination or nucleophilic substitution strategies. For example:
- Stepwise fluorination : Starting from a halogenated precursor (e.g., 3-(6-methylpyridin-2-yl)propan-2-one), trifluoromethylation can be achieved using reagents like Ruppert–Prakash reagent (TMSCF₃) under acidic conditions .
- Pyridine functionalization : The 6-methylpyridin-2-yl group may be introduced via cross-coupling reactions (e.g., Suzuki–Miyaura) using a boronic acid derivative of 6-methylpyridine .
- Ketone protection : Protecting the ketone group during synthesis (e.g., using ethylene glycol) prevents undesired side reactions .
Key Challenges : Controlling regioselectivity during fluorination and minimizing byproducts from pyridine ring activation.
Advanced: How do electronic effects of the trifluoromethyl and pyridinyl groups influence reactivity?
Answer:
The trifluoromethyl group is strongly electron-withdrawing, polarizing the carbonyl group and increasing electrophilicity at the ketone carbon. This enhances susceptibility to nucleophilic attack (e.g., in condensation reactions) .
The 6-methylpyridin-2-yl group exhibits a dual electronic effect: the pyridine ring is electron-deficient (due to the nitrogen atom), while the methyl group donates electrons via hyperconjugation. This creates a steric and electronic environment that directs reactivity, such as favoring ortho-substitution in further functionalization .
Experimental Insight : DFT calculations can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
Structural Analysis: What crystallographic techniques validate the molecular structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELXL (for refinement) and SHELXS (for structure solution), researchers can resolve bond lengths, angles, and packing interactions .
- Key parameters : The C=O bond length (typically ~1.21 Å) and CF₃ group geometry (tetrahedral arrangement) confirm structural integrity .
- Twinned crystals : High-resolution data (≤ 0.8 Å) may be required to resolve disorder in the trifluoromethyl group .
Alternative Methods : Powder XRD and solid-state NMR complement SCXRD for polymorph analysis .
Purity Assessment: How is purity evaluated in complex matrices?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) separates impurities. Retention time shifts indicate fluorinated byproducts .
- Mass Spectrometry : High-resolution EI-MS identifies molecular ions (e.g., [M]⁺ at m/z 220.193) and fragments (e.g., loss of CF₃ at m/z 157) .
- NMR : ¹⁹F NMR (δ ≈ -70 ppm for CF₃) and ¹H NMR (pyridine ring protons at δ 7.5–8.5 ppm) confirm structural integrity .
Quantitative Analysis : Use internal standards (e.g., 1,4-bis(trifluoromethyl)benzene) for ¹⁹F NMR quantification .
Biological Applications: What role does this compound play in drug discovery?
Answer:
The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a candidate for:
- Kinase inhibitors : The pyridine moiety mimics ATP-binding motifs, as seen in analogues targeting EGFR or JAK kinases .
- Antimicrobial agents : Fluorinated ketones disrupt bacterial membrane synthesis (e.g., via FabI enoyl-ACP reductase inhibition) .
In vitro Studies : Cytotoxicity assays (e.g., MTT) and enzyme inhibition IC₅₀ values guide structure-activity relationship (SAR) optimization .
Computational Modeling: How are DFT and molecular docking applied?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (IR) and electrostatic potential maps .
- Docking Studies : Use the InChI key (e.g., VMQPVJADWIMNQB for related compounds) to model interactions with target proteins (e.g., SARS-CoV-2 main protease) .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability, highlighting potential for CNS penetration .
Validation : Compare computed vs. experimental NMR shifts (RMSD < 0.1 ppm for ¹H) .
Stability: How do storage conditions affect degradation?
Answer:
- Light sensitivity : The ketone group undergoes Norrish-type photodegradation. Store in amber vials under inert gas (N₂/Ar) .
- Hydrolysis : The CF₃ group stabilizes the carbonyl, but prolonged exposure to moisture leads to hydrate formation (detectable via ¹H NMR at δ 5–6 ppm) .
- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~200°C, suitable for melt processing in polymer composites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
